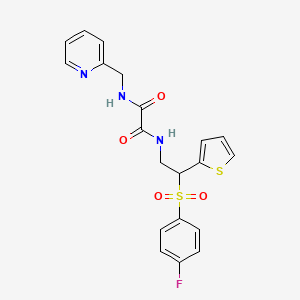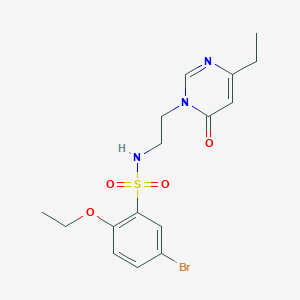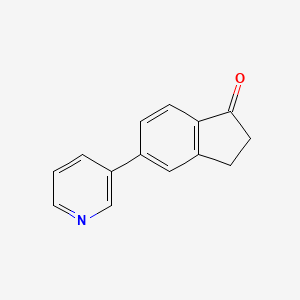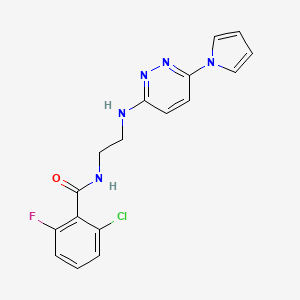![molecular formula C22H18FN5O4 B2897744 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922137-01-7](/img/structure/B2897744.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme that plays a key role in neurodegenerative disorders .
科学的研究の応用
Synthesis and Molecular Design
Researchers have developed various synthetic pathways to create derivatives of pyrazolo[3,4-d]pyrimidine, showcasing the molecule's versatility in drug design. For instance, a study highlighted the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors using a molecular hybridization approach, indicating the molecule's potential in developing antituberculosis agents (Jeankumar et al., 2013). Such synthetic strategies are crucial for advancing research in infectious diseases.
Anticancer and Anti-inflammatory Applications
Several derivatives have been evaluated for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidine derivatives demonstrated significant anticancer activity against various cell lines, underscoring the therapeutic potential of these compounds in oncology (Rahmouni et al., 2016). Another study presented the synthesis and cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases, further emphasizing the compound's role in developing new anticancer agents (Hassan et al., 2015).
Antimicrobial and Antiviral Research
The application of pyrazolo[3,4-d]pyrimidine derivatives extends to antimicrobial and antiviral research. Compounds with similar structures have shown promising activity against bacteria and viruses, indicating their potential in combating infectious diseases. For example, derivatives exhibited notable antiavian influenza virus activity, providing a foundation for developing new antiviral agents (Hebishy et al., 2020).
Enzymatic Activity Modulation
Research has also explored the enzymatic activity modulation capabilities of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested for their ability to influence enzyme behaviors, offering insights into their potential use in various biochemical applications. For instance, a study investigated the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters and their enzymatic activity, highlighting the role of these compounds in enzymology (Abd & Awas, 2008).
作用機序
将来の方向性
The future directions for research on this compound and related compounds could include further studies on their potential as therapeutic agents, particularly in the context of neurodegenerative disorders. Additionally, more detailed studies on their physical and chemical properties, as well as their environmental impact, could be valuable .
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c23-17-4-2-1-3-15(17)11-27-12-25-20-16(22(27)30)10-26-28(20)8-7-24-21(29)14-5-6-18-19(9-14)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKHFKSLOHMLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Chloro-2-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2897662.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2897663.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2897664.png)



![Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2897671.png)
![2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid](/img/structure/B2897673.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2897676.png)


![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)